molecular formula C6H10N2O B1275005 2-cyano-N-propylacetamide CAS No. 52493-35-3

2-cyano-N-propylacetamide

Cat. No.: B1275005
CAS No.: 52493-35-3
M. Wt: 126.16 g/mol
InChI Key: QXWFLDZVDBAJAG-UHFFFAOYSA-N
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Description

2-Cyano-N-propylacetamide is an organic compound with the molecular formula C6H10N2O It is a derivative of cyanoacetamide, characterized by the presence of a cyano group (–CN) and a propyl group (–C3H7) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-propylacetamide typically involves the reaction of propylamine with ethyl cyanoacetate. The reaction is carried out under mild conditions, often at room temperature, and can be facilitated by stirring without the use of solvents. The general reaction scheme is as follows:

[ \text{C2H5O2CCH2CN} + \text{C3H7NH2} \rightarrow \text{C6H10N2O} + \text{C2H5OH} ]

In this reaction, ethyl cyanoacetate (C2H5O2CCH2CN) reacts with propylamine (C3H7NH2) to form this compound (C6H10N2O) and ethanol (C2H5OH) as a byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized conditions to enhance yield and purity. This can include the use of catalysts, controlled temperatures, and specific reaction times to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-N-propylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions, forming heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide in ethanol can be used.

    Condensation: Reagents like hydrazonoyl chloride in ethanolic sodium ethoxide solution.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products:

    Aminopyrazole Derivatives: Formed through condensation reactions.

    Amines: Formed through reduction of the cyano group.

Scientific Research Applications

2-Cyano-N-propylacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-propylacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The compound’s effects are mediated through its ability to form stable intermediates and products that can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

    2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the propyl group.

    2-Cyano-N-(2-pyridyl)acetamide: Contains a pyridyl group, offering different reactivity and applications.

Uniqueness: 2-Cyano-N-propylacetamide is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and potential biological activities. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-cyano-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7/h2-3,5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWFLDZVDBAJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403215
Record name 2-cyano-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52493-35-3
Record name 2-cyano-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-N-propylacetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

500 mg (5.88 mmol) Cyanoacetic acid are dissolved in 30 ml dimethylformamide, 382 mg (6.47 mmol) n-propylamine, 874 mg (6.47 mmol) 1-hydroxy-1H-benzotriazole hydrate and 718 mg (5.88 mmol) 4-dimethylaminopyridine are added. The reaction mixture is stirred at 0° C., then 1.24 g (6.47 mmol) 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride are added. The reaction mixture is stirred at room temperature for 18 hours, then water and ethyl acetate are added. The organic phase is dried over sodium sulfate and evaporated to dryness in vacuo. The residue is purified by preparative HPLC.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
Quantity
382 mg
Type
reactant
Reaction Step Two
Quantity
874 mg
Type
reactant
Reaction Step Two
Quantity
718 mg
Type
catalyst
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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